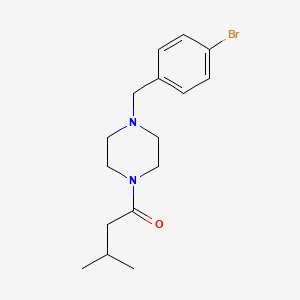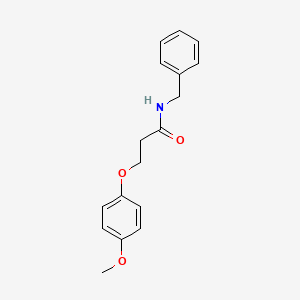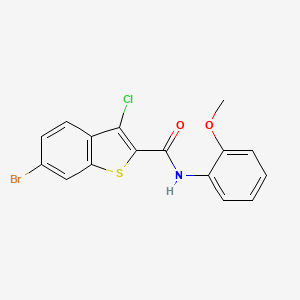![molecular formula C14H14N2O2S B5751994 N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide, also known as MTEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTEDA is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mécanisme D'action
The mechanism of action of N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins in the body, which may be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer. In vivo studies have shown that this compound has anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a building block for the synthesis of novel materials. Further studies are needed to explore its properties and potential applications in material science. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to study its effects.
Méthodes De Synthèse
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide can be synthesized through the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The resulting 2-thiophenyl chloride is then reacted with N-(2-methylbenzoyl)glycine methyl ester to form this compound.
Applications De Recherche Scientifique
N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit plant growth. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-5-2-3-7-12(10)14(17)18-16-13(15)9-11-6-4-8-19-11/h2-8H,9H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQAGRTXJPCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C(CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C(/CC2=CC=CS2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-chlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)



![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2,5-dimethoxyphenyl)hydrazone]](/img/structure/B5751956.png)
![6-(2-methylphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5751959.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)

